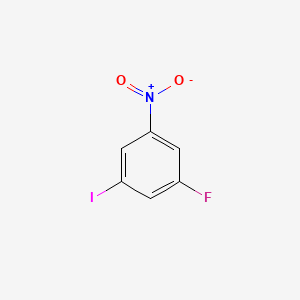

1-Fluoro-3-iodo-5-nitrobenzene

Beschreibung

Significance of Aryl Halides and Nitroaromatics in Contemporary Synthetic Strategies

Aryl halides and nitroaromatics are fundamental building blocks in modern organic synthesis. chemimpex.comdoi.org The carbon-halogen bond in aryl halides provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann couplings. The presence of different halogens (fluorine, chlorine, bromine, iodine) on the aromatic ring allows for selective and sequential reactions, a crucial aspect in the synthesis of complex molecules. mdpi.com

Nitroaromatic compounds are valuable precursors for the synthesis of anilines, which are essential components in many pharmaceuticals, dyes, and polymers. acs.orglibretexts.org The strong electron-withdrawing nature of the nitro group deactivates the benzene (B151609) ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution (SNAr) reactions. quora.com This reactivity allows for the introduction of various nucleophiles onto the aromatic ring. fluoromart.com

Research Context of 1-Fluoro-3-iodo-5-nitrobenzene as a Multifunctional Aromatic Scaffold

This compound has emerged as a particularly useful multifunctional aromatic scaffold in organic synthesis. chemimpex.com This compound features a distinct arrangement of a fluorine atom, an iodine atom, and a nitro group on the benzene ring, each contributing to its unique reactivity profile. chemimpex.comchemimpex.com The presence of both a fluorine and an iodine atom allows for differential reactivity in cross-coupling reactions. For instance, the iodine atom is more reactive in palladium-catalyzed reactions like the Suzuki and Sonogashira couplings, while the fluorine atom can participate in nucleophilic aromatic substitution.

The strong electron-withdrawing nitro group further activates the ring, making the positions ortho and para to it susceptible to nucleophilic attack. This predictable reactivity allows for the regioselective introduction of various functional groups. Researchers leverage this distinct reactivity to construct complex molecular architectures, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.comchemimpex.com For example, it serves as a key building block in the development of potential anti-cancer agents and other therapeutic molecules. chemimpex.com

Below is a table summarizing some of the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₃FINO₂ |

| Molecular Weight | 267.00 g/mol sigmaaldrich.com |

| Melting Point | 77-81 °C chemimpex.com |

| Appearance | White to light yellow crystalline powder chemimpex.com |

| CAS Number | 3819-88-3 nih.gov |

Overview of Current Research Trajectories and Emerging Challenges in Aromatic Functionalization

Current research in aromatic functionalization is focused on developing more efficient, selective, and sustainable methods for the synthesis of complex aromatic compounds. A major trajectory involves the use of earth-abundant metal catalysts to replace precious metals like palladium in cross-coupling reactions. Furthermore, there is a growing interest in C-H activation strategies, which allow for the direct functionalization of carbon-hydrogen bonds on the aromatic ring, bypassing the need for pre-functionalized starting materials like aryl halides.

A significant challenge lies in achieving high regioselectivity in the functionalization of polysubstituted aromatic rings. The development of new catalysts and directing groups that can control the position of incoming substituents is an active area of investigation. Another challenge is the functionalization of electron-rich aromatic systems, which can be prone to over-reaction or side reactions.

The use of flow chemistry is also an emerging trend, offering advantages such as improved safety, scalability, and reaction control for many aromatic functionalization reactions. As the demand for complex and precisely substituted aromatic compounds continues to grow in fields like medicine and materials science, the development of innovative synthetic methodologies will remain a key research focus.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-fluoro-3-iodo-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FINO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPYCSFCKXSPAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40293318 | |

| Record name | 1-Fluoro-3-iodo-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3819-88-3 | |

| Record name | 3819-88-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Fluoro-3-iodo-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Fluoro-3-iodo-5-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Fluoro 3 Iodo 5 Nitrobenzene and Its Derivatives

Regioselective Functionalization Approaches

The precise installation of functional groups on the benzene (B151609) ring is paramount in the synthesis of complex aromatic compounds. For 1-Fluoro-3-iodo-5-nitrobenzene, the regiochemistry is dictated by the directing effects of the existing substituents during electrophilic aromatic substitution reactions.

Nitration Strategies for Substituted Benzenes

The introduction of a nitro group onto an aromatic ring is a fundamental electrophilic aromatic substitution reaction. In the synthesis of this compound, the nitration of 1-fluoro-3-iodobenzene (B1666204) is a key step. The directing effects of the fluorine and iodine substituents guide the incoming nitro group. Both fluorine and iodine are ortho-, para-directing groups; however, the position between the two halogens (position 2) is sterically hindered. Therefore, nitration occurs primarily at the positions para to the fluorine and iodine atoms, which corresponds to the 5-position.

Traditional nitration methods often employ a mixture of concentrated nitric acid and sulfuric acid. frontiersin.org However, these conditions can be harsh and may lead to side products. Modern approaches focus on milder and more selective nitrating agents. For instance, the use of dinitrogen tetroxide in the presence of a microporous solid catalyst, such as a zeolite, can lead to high yields and improved para-selectivity in the nitration of halogenobenzenes. cardiff.ac.uk These solid acid catalysts can be easily separated from the reaction mixture and potentially recycled, contributing to greener chemical processes. cardiff.ac.uk

Recent advancements have also explored the use of microchannel reactors for nitration reactions. These systems offer enhanced safety, better temperature control, and improved yields for the nitration of halogenated anilines, a related class of compounds.

Halogenation Pathways and Positional Isomer Control

The synthesis of this compound can also be approached by introducing the halogen atoms onto a pre-functionalized nitrobenzene (B124822) ring. For example, the diazotization of 3-fluoro-5-nitroaniline (B1294353) followed by a Sandmeyer-type reaction with potassium iodide would install the iodine atom at the desired position.

Controlling the regioselectivity of halogenation is crucial for obtaining the correct isomer. The directing effects of the existing substituents play a major role. For instance, in the halogenation of 3-fluoroaniline, the amino group is a strong ortho-, para-director, while the fluorine atom is a weaker ortho-, para-director. This can be exploited to achieve selective halogenation at specific positions.

Modern Cross-Coupling Protocols Utilizing Halogen Substituents of this compound

The presence of two different halogen atoms (fluorine and iodine) on the this compound ring allows for selective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions, enabling chemoselective functionalization at the iodine-bearing position. uwindsor.ca

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com These reactions have become indispensable in both academic and industrial settings. nih.gov

The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron compound with an organohalide, is one of the most widely used palladium-catalyzed cross-coupling reactions. sigmaaldrich.comrsc.org In the case of this compound, the reaction with an arylboronic acid would be expected to occur selectively at the C-I bond. uwindsor.ca

Research has shown that a variety of aryl iodides can readily couple with arylboronic acids under palladium catalysis. rsc.org The reaction conditions can be tuned to achieve high yields, and the reaction tolerates a wide range of functional groups on both coupling partners. rsc.org Ligandless palladium systems and the use of bases like potassium fluoride (B91410) have been shown to be effective for Suzuki-Miyaura couplings of aryl iodides. rsc.org The choice of palladium catalyst and ligands can be crucial for the success of the reaction, especially for sterically hindered substrates. sigmaaldrich.comacs.org

Below is a table summarizing representative conditions for Suzuki-Miyaura coupling reactions involving aryl iodides.

| Aryl Iodide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1-Iodo-4-nitrobenzene (B147127) | Phenylboronic acid | Pd black | KF | Methanol | 93 |

| Iodobenzene | 4-Methylphenylboronic acid | Pd black | KF | Methanol | 92 |

| 1-Iodo-3-nitrobenzene | Phenylboronic acid | Not specified | Not specified | Not specified | 65 |

Table 1: Representative Suzuki-Miyaura Coupling Reactions. rsc.orgrsc.org

The Ullmann reaction, traditionally a copper-catalyzed coupling of two aryl halides, has been expanded to include the formation of carbon-heteroatom bonds, such as C-N and C-O bonds. acs.orgorganic-chemistry.org The reactivity of the aryl halide is a key factor, with aryl iodides generally being more reactive than aryl bromides or chlorides. uwindsor.ca This makes this compound an excellent substrate for selective Ullmann-type couplings at the iodine-substituted position.

Mechanistic studies of the Ullmann reaction have revealed complex catalytic cycles. While traditionally using copper, modern protocols have been developed that are truly catalytic. scispace.com The mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reductive elimination to form the desired product. organic-chemistry.org Some studies suggest the involvement of Cu(III) intermediates or single electron transfer (SET) pathways. nih.govscispace.com The choice of ligand is critical for the efficiency of the Ullmann reaction, with diamines, aminoalcohols, and diketones being effective in promoting the catalytic cycle. scispace.com

The table below presents findings from mechanistic studies on Ullmann-type reactions.

| Aryl Halide | Nucleophile | Catalyst/Ligand | Base | Key Finding |

| Iodobenzene | Various amines | CuI / N-methylglycine | K₃PO₄ | High yields at room temperature. acs.org |

| Aryl Iodides | Phenols | CuI / 8-hydroxyquinoline | Weak base | DFT calculations support a non-radical pathway. escholarship.org |

| Aryl Iodides | Amides | Cu(I) / 1,2-diamine | Not specified | Ligand controls the concentration of the active catalytic species. nih.gov |

Table 2: Mechanistic Insights into Ullmann Coupling Reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions on this compound Scaffolds

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. pressbooks.pub The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. numberanalytics.com The presence of strong electron-withdrawing groups is crucial for stabilizing this intermediate and facilitating the reaction. pressbooks.pubnumberanalytics.com

In the this compound scaffold, the nitro group plays a pivotal role in activating the aromatic ring for SNAr. The strong electron-withdrawing nature of the nitro group, through both inductive and resonance effects, significantly reduces the electron density of the benzene ring. quora.com This effect is most pronounced at the ortho and para positions relative to the nitro group. pressbooks.pubquora.com

In this compound, both the fluorine and iodine atoms are positioned ortho and para to the nitro group (fluorine is ortho, iodine is para). This positioning makes both halogen atoms susceptible to nucleophilic attack. The general order of leaving group ability in SNAr reactions is often F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. nih.govmasterorganicchemistry.com This is because the rate-determining step is typically the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. quora.commasterorganicchemistry.com The high electronegativity of fluorine stabilizes the transition state leading to the Meisenheimer complex more effectively than other halogens. quora.com

Table 2: Influence of Nitro Group on SNAr Reactivity

| Position of Electron-Withdrawing Group | Effect on Reactivity | Explanation |

|---|---|---|

| Ortho/Para to Leaving Group | Strong Activation | The negative charge of the Meisenheimer complex can be delocalized onto the electron-withdrawing group through resonance, providing significant stabilization. pressbooks.pub |

Given that both the fluorine and iodine atoms in this compound are activated by the nitro group, achieving regioselective substitution is a key challenge. The outcome of the reaction will depend on a combination of factors, including the nature of the nucleophile, the solvent, and the reaction conditions.

As mentioned, the inherent reactivity order for leaving groups in SNAr is often F > Cl > Br > I. nih.gov This suggests that under many conditions, the fluorine atom would be preferentially displaced. Studies on related dihalogenated nitrobenzenes have demonstrated the influence of the nitro group on the reactivity of the halogen atoms. fluoromart.com For example, in the SNAr reactions of 3,4-dihalogenonitrobenzenes, the halogen at the 4-position (para to the nitro group) is generally more reactive than the halogen at the 3-position (meta to the nitro group). fluoromart.com

In the case of this compound, both halogens are in activated positions (ortho and para). The higher electronegativity of fluorine generally makes the C-F bond more susceptible to nucleophilic attack in SNAr reactions. masterorganicchemistry.com However, the larger and more polarizable iodine atom can also be a good leaving group, and specific interactions with the nucleophile or catalyst could potentially favor substitution at the C-I bond. For instance, studies on polyfluorosubstituted nitrobenzenes have shown that substitution with an azide (B81097) nucleophile occurs preferentially at the ortho and para positions to the nitro group. nih.gov

Controlling the regioselectivity would likely involve a careful choice of nucleophile and reaction conditions. Steric hindrance around the fluorine atom compared to the iodine atom could also play a role in directing the nucleophilic attack. numberanalytics.com

Electrophilic Aromatic Substitution (EAS) Reactivity Profiling

Deactivating and Meta-Directing Effects of the Nitro Group

The nitro group (-NO₂) is a powerful deactivating group in the context of EAS. wikipedia.orgd-nb.info It withdraws electron density from the benzene ring through both a strong inductive effect (-I) and a resonance effect (-M or -R). This withdrawal reduces the nucleophilicity of the aromatic ring, making it significantly less reactive towards electrophiles compared to benzene. chemimpex.com For instance, nitrobenzene is reported to be over 10 million times less reactive than benzene in nitration reactions. libretexts.org

The resonance structures of nitrobenzene show that the electron-withdrawing effect is most pronounced at the ortho and para positions, which acquire a partial positive charge. Consequently, electrophilic attack is directed towards the meta position, which is the least deactivated site. d-nb.info In this compound, the nitro group at C5 strongly deactivates the entire ring and directs incoming electrophiles primarily to the positions meta to it, namely C2, C4, and C6.

Inductive Effects of the Fluorine Atom on Aromatic Ring Activation

Halogens, including fluorine, are generally deactivating groups in EAS, a characteristic attributed to their strong electron-withdrawing inductive effect (-I). libretexts.org Fluorine is the most electronegative element, and its inductive effect strongly pulls electron density away from the carbon atom to which it is attached. nih.gov

In this compound, the fluorine at C1 and the iodine at C3 further contribute to the deactivation of the ring. The directing effects are combined: the nitro group directs meta (to C2, C4, C6), the fluorine directs ortho and para (to C2, C4, C6), and the iodine also directs ortho and para (to C2, C4, C6). Therefore, all three substituents direct incoming electrophiles to the same available positions (C2, C4, C6). The final regioselectivity of an EAS reaction would be influenced by the specific reaction conditions and the steric hindrance imposed by the bulky iodine atom.

Strategic Functional Group Interconversions and Derivatization Strategies

The true synthetic value of this compound lies in the selective transformation of its functional groups, which opens pathways to a wide array of more complex derivatives.

Transformations of the Nitro Group for Enhanced Reactivity and Binding Affinity

The nitro group, while useful for directing EAS and activating the ring for nucleophilic aromatic substitution (SNAr), can be transformed to alter the electronic properties and reactivity of the molecule. A primary transformation is its reduction to an amino group (-NH₂).

The reduction of the nitro group in nitroaromatic compounds to an amine is a common and powerful synthetic strategy. This conversion dramatically changes the character of the substituent from strongly electron-withdrawing to strongly electron-donating. The resulting aniline (B41778) derivative is highly activated towards subsequent electrophilic aromatic substitution. This transformation is often accomplished using reagents like hydrogen gas with a palladium catalyst (Pd/C) or metals like iron (Fe) or tin (Sn) in acidic media. For instance, the reduction of the related compound 1-chloro-5-fluoro-4-iodo-2-nitrobenzene (B2523783) with Pd/C and hydrogen gas yields the corresponding 2-amino derivative in high yield. This amino group can then serve as a handle for further derivatization, for example, through diazotization or acylation, to build more complex molecular architectures.

| Transformation | Reagents/Conditions | Product Type | Effect |

| Nitro Reduction | H₂, Pd/C or Fe/HCl | Aniline derivative | Converts a strong deactivating group to a strong activating group. |

Conversions of Halogen Moieties (Fluorine and Iodine)

The two different halogen atoms on the ring, fluorine and iodine, exhibit distinct reactivities that can be exploited for selective functionalization.

The iodine atom is an excellent leaving group in transition metal-catalyzed cross-coupling reactions due to the relatively weak carbon-iodine bond. This allows for the selective formation of new carbon-carbon or carbon-heteroatom bonds at the C3 position.

Suzuki-Miyaura Coupling: The iodine at C3 can be coupled with various arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to form biaryl compounds. libretexts.orgrsc.org This reaction is generally insensitive to the electronic nature of other substituents on the aromatic ring. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond by coupling the aryl iodide with an amine. wikipedia.orgnih.gov This method is a powerful tool for synthesizing complex aryl amines. However, the presence of a nitro group can sometimes be problematic, as was observed in the case of 1-iodo-4-nitrobenzene which gave only a trace amount of product under certain conditions. nih.govacs.org

Ullmann Coupling: The iodo group is also amenable to Ullmann-type reactions, for example, coupling with phenols using a copper catalyst to form diaryl ethers.

The fluorine atom, in contrast, is generally a poor leaving group in cross-coupling reactions. However, its presence, along with the strongly electron-withdrawing nitro group, makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) . fluoromart.com The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this compound, the fluorine at C1 is para to the nitro group at C5, making it the primary site for SNAr. Strong nucleophiles, such as alkoxides (e.g., sodium methoxide) or amines, can displace the fluoride ion under relatively mild conditions. This selective reactivity allows for the introduction of a variety of functional groups at the C1 position while leaving the iodine atom at C3 intact for subsequent cross-coupling reactions.

| Reaction Type | Target Halogen | Typical Reagents | Product Class |

| Suzuki-Miyaura Coupling | Iodine | Arylboronic acid, Pd catalyst, Base | Biaryls |

| Buchwald-Hartwig Amination | Iodine | Amine, Pd catalyst, Base | Aryl amines |

| Ullmann Coupling | Iodine | Alcohol/Phenol, Cu catalyst, Base | Diaryl ethers |

| Nucleophilic Aromatic Substitution (SNAr) | Fluorine | Nucleophile (e.g., NaOCH₃, NH₃) | Substituted nitrobenzenes |

Mechanistic Elucidation and Reactivity Theory of 1 Fluoro 3 Iodo 5 Nitrobenzene Systems

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical methods are indispensable tools for understanding the intrinsic properties of molecules. For 1-Fluoro-3-iodo-5-nitrobenzene, these computational techniques provide deep insights into its geometry, electronic landscape, and inherent reactivity, which are governed by the interplay of its three distinct substituents on the benzene (B151609) ring.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is employed to determine optimized molecular geometries, bond lengths, bond angles, and various electronic properties. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can precisely model the structure of substituted nitrobenzenes.

In the this compound molecule, the substituents (fluorine, iodine, and a nitro group) induce significant changes in the geometry of the benzene ring compared to the unsubstituted benzene molecule. The powerful electron-withdrawing nature of the nitro group, combined with the inductive effects of the halogens, alters the bond lengths and angles of the aromatic system. DFT calculations reveal that the C-N bond is shortened, indicating a strong interaction between the nitro group and the ring. The C-I and C-F bond lengths are consistent with those of other halogenated aromatic compounds. The geometry of the benzene ring itself may show slight distortions from perfect hexagonality to accommodate the steric and electronic demands of the three different substituents.

Computational studies on similar substituted benzenes provide a framework for understanding these properties. researchgate.net For instance, analysis of related molecules shows how different functional groups influence bond parameters. researchgate.net The nitro group, in particular, has a profound impact on the electronic structure by withdrawing electron density from the aromatic ring.

Table 1: Predicted Molecular Geometry Parameters for this compound (based on DFT calculations of analogous compounds) This table presents expected values based on typical DFT calculations for substituted benzenes. Actual experimental or specific calculated values may vary.

| Parameter | Predicted Value | Description |

| C-F Bond Length | ~1.36 Å | Typical length for a C(sp²)-F bond. |

| C-I Bond Length | ~2.09 Å | Typical length for a C(sp²)-I bond. |

| C-N Bond Length | ~1.47 Å | Reflects the connection of the nitro group to the ring. |

| N-O Bond Length | ~1.22 Å | Average length of the two N-O bonds in the nitro group. |

| C-C-C Angle | ~118-122° | Angles within the benzene ring, showing slight deviation from the ideal 120° due to substituent effects. |

| C-C-N Angle | ~119° | The angle of the nitro group attachment to the ring. |

Electrostatic Potential Surface Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MESP) mapping is a crucial computational technique that visualizes the three-dimensional charge distribution of a molecule. It allows for the prediction of how a molecule will interact with other chemical species, particularly electrophiles and nucleophiles. mdpi.com The MESP is plotted onto the electron density surface, with colors indicating different potential values: red typically signifies electron-rich regions (negative potential, attractive to electrophiles), while blue indicates electron-poor regions (positive potential, attractive to nucleophiles). researchgate.net

For this compound, the MESP map is heavily influenced by its substituents:

Nitro Group: As a strong electron-withdrawing group, the nitro group creates a significant region of positive electrostatic potential on the aromatic ring, particularly at the carbon atoms ortho and para to it (positions 1, 3, and 5). The oxygen atoms of the nitro group are, conversely, sites of high negative potential, making them potential sites for interaction with electrophiles or hydrogen bond donors.

Halogens: The highly electronegative fluorine atom contributes to the positive potential of the ring through its inductive effect. The iodine atom is more complex; while it is electronegative, it is also highly polarizable and can feature a region of positive potential on its outermost surface (a "sigma-hole"), making it a potential halogen bond donor. researchgate.net

MESP analysis robustly predicts that the aromatic ring is highly activated towards nucleophilic attack due to the electron-deficient nature imparted primarily by the nitro group. mdpi.com The most electron-poor regions on the carbon framework, and thus the most likely sites for nucleophilic aromatic substitution (SNAr), are the carbons bonded to the fluorine and iodine atoms.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). researchgate.net The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com

In nitrobenzene (B124822) derivatives, the presence of the electron-withdrawing nitro group significantly lowers the energy of the LUMO. This makes the molecule a better electron acceptor and more susceptible to reduction and nucleophilic attack. The HOMO, which is primarily located on the aromatic ring, is also lowered in energy, making the molecule less susceptible to electrophilic attack. The small HOMO-LUMO gap in many nitroaromatics is indicative of their high reactivity. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Electronegativity (χ): A measure of a molecule's ability to attract electrons.

Chemical Hardness (η): A measure of resistance to a change in electron distribution. A smaller HOMO-LUMO gap corresponds to lower hardness (i.e., higher softness) and greater reactivity.

Electron Affinity (A): The energy released when an electron is added to the molecule, directly related to the LUMO energy.

Table 2: Conceptual Electronic Properties for a Nitroaromatic System This table illustrates typical values and interpretations for nitro-substituted benzenes based on FMO analysis.

| Property | Conceptual Interpretation | Relevance to this compound |

| HOMO Energy | Low | Indicates poor electron-donating capability. |

| LUMO Energy | Very Low | Indicates strong electron-accepting capability; susceptibility to nucleophiles. |

| HOMO-LUMO Gap (ΔE) | Small | Suggests high reactivity and polarizability. researchgate.net |

| Electronegativity (χ) | High | The molecule strongly attracts electrons. researchgate.net |

| Chemical Hardness (η) | Low | The molecule is "soft" and reactive. researchgate.net |

Computational Modeling of Reaction Pathways and Transition States

Beyond static properties, computational chemistry allows for the dynamic simulation of chemical reactions. By mapping the energy landscape of a reaction, researchers can understand mechanisms, predict outcomes, and rationalize experimental observations.

Computational modeling, particularly using DFT, can generate detailed energetic profiles for reaction pathways. core.ac.uk These profiles map the potential energy of the system as it progresses from reactants to products, passing through high-energy transition states. The height of the energy barrier from the reactants to the transition state is the activation energy (Ea), which determines the reaction rate.

For this compound, two important reaction classes are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions: In reactions like the Suzuki or Heck coupling, a palladium catalyst facilitates the formation of a new carbon-carbon or carbon-heteroatom bond. acs.orgmdpi.com The reaction mechanism involves steps like oxidative addition, transmetalation, and reductive elimination. DFT calculations can model the energy of each intermediate and transition state in the catalytic cycle. The activation barrier for the initial oxidative addition step is highly dependent on the carbon-halogen bond being broken. The C-I bond is significantly more reactive than the C-F bond in palladium-catalyzed oxidative addition, meaning these reactions would overwhelmingly occur at the C-I position.

Regioselectivity refers to the preference for a reaction to occur at one position on a molecule over another. Computational chemistry provides a powerful means to predict this preference by comparing the activation energies for all possible reaction pathways.

In the case of this compound:

Nucleophilic Aromatic Substitution (SNAr): The nitro group at position 5 activates the para-positions (1 and 3) towards nucleophilic attack. A computational model would compare the activation energy for nucleophilic attack at C1 (displacing F⁻) versus C3 (displacing I⁻). The relative energies of the two transition states would determine the regioselectivity. Factors include the C-halogen bond strength and the ability of the halogen to stabilize the intermediate Meisenheimer complex.

Electrophilic Aromatic Substitution: Although deactivated by all three substituents, if forced to react with a potent electrophile, substitution would be directed to the positions meta to the nitro group (positions 2, 4, 6). DFT calculations of the stability of the possible sigma-complex intermediates would predict that substitution at C2, C4, or C6 is favored, with C2 being the most likely due to the directing effects of the halogens.

Metal-Catalyzed Cross-Coupling: As mentioned, the regioselectivity of reactions like Suzuki or Sonogashira coupling is almost exclusively determined by the vast difference in reactivity between the C-I and C-F bonds in the oxidative addition step. Computational models would show a much lower activation barrier for the oxidative addition of a palladium(0) complex into the C-I bond compared to the C-F bond, thus predicting exclusive reaction at the C3 position.

Table 3: Summary of Computationally Predicted Regioselectivity for this compound

| Reaction Type | Most Probable Reaction Site(s) | Computational Rationale |

| Nucleophilic Aromatic Substitution | C1 (bearing F) or C3 (bearing I) | Comparison of transition state energies for the formation of the Meisenheimer complex at each position. |

| Electrophilic Aromatic Substitution | C2, C4, C6 | Calculation of the relative stabilities of the Wheland intermediate for attack at each available position. |

| Palladium-Catalyzed Cross-Coupling | C3 (bearing I) | The activation barrier for oxidative addition into the C-I bond is significantly lower than for the C-F bond. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape and the intricate network of non-covalent interactions that govern the behavior of this compound systems. By simulating the atomic motions over time, MD provides detailed insights into the dynamic nature of the molecule, its flexibility, and its interactions with surrounding molecules or itself in condensed phases.

The conformational flexibility of this compound is primarily associated with the rotation of the nitro group relative to the benzene ring. While the benzene ring itself is rigid, the C-N bond allows for torsional motion. Theoretical calculations on nitrobenzene suggest a low energy barrier for this rotation, indicating that at room temperature, the nitro group is likely to exhibit significant torsional motion around a planar equilibrium structure. msu.ruresearchgate.net For this compound, steric hindrance from the adjacent iodine and fluorine atoms is minimal due to their meta positions, but electronic effects transmitted through the aromatic system can still influence the rotational barrier. MD simulations can quantify this rotational freedom by calculating the potential of mean force along the torsional angle, revealing the most stable conformations and the energy required to transition between them.

In condensed phases, MD simulations are crucial for characterizing the intermolecular forces that dictate the supramolecular assembly and bulk properties of the material. For this compound, the key intermolecular interactions are expected to be π-π stacking, halogen bonding, and dipole-dipole interactions. The simulations can provide time-averaged metrics such as radial distribution functions and interaction energy analyses to quantify the strength and geometry of these interactions.

Investigation of Non-Covalent Interactions, including Halogen Bonding and Hydrogen Bonding in Derivatives

A detailed investigation into the non-covalent interactions of this compound and its derivatives is critical for understanding their chemical reactivity and role in crystal engineering. MD simulations, often complemented by higher-level quantum mechanical calculations, allow for a nuanced analysis of these forces.

Halogen Bonding: The presence of an iodine atom on the benzene ring makes this compound a potent halogen bond (XB) donor. The iodine atom possesses a region of positive electrostatic potential, known as a σ-hole, on the outer side of the C-I bond. acs.org This electrophilic region can interact favorably with nucleophilic sites, such as the oxygen or nitrogen atoms of other molecules. Computational studies on related iodinated compounds have demonstrated the significance of these interactions in directing molecular assembly. smolecule.comnsf.gov In simulations of crystalline or concentrated solutions of this compound, the iodine atom of one molecule is expected to form directional halogen bonds with the nitro group's oxygen atoms or the fluorine atom of a neighboring molecule. The strength and geometry of these bonds are key determinants of the crystal packing. Computational studies on similar halogenated nitroaromatics show that intermolecular I···O distances can be significantly shorter than the sum of their van der Waals radii, indicating a strong interaction. smolecule.com

Hydrogen Bonding in Derivatives: While this compound itself is not a hydrogen bond donor, its derivatives, particularly those where a substituent is introduced that contains a hydrogen bond donor (e.g., an amino or hydroxyl group), can participate in significant hydrogen bonding. The nitro group is an excellent hydrogen bond acceptor. MD simulations of such derivatives would reveal the formation and dynamics of intramolecular or intermolecular hydrogen bonds. For instance, in a derivative like 2-amino-1-fluoro-3-iodo-5-nitrobenzene, a strong intramolecular hydrogen bond could form between the amino group and the nitro group's oxygen. These interactions can have a profound effect on the molecule's conformation, electronic structure, and reactivity. Studies on substituted nitroanilines have shown that hydrogen bonding can dramatically influence the properties of the nitro group. msu.ru

Below is a table summarizing typical geometric and energetic parameters for non-covalent interactions relevant to this compound systems, as derived from computational studies on analogous molecular structures.

| Interaction Type | Donor-Acceptor Pair | Typical Distance (Å) | Typical Interaction Energy (kcal/mol) |

|---|---|---|---|

| Halogen Bond | C-I ··· O (Nitro) | 2.90 - 3.20 | -3.0 to -5.0 |

| Halogen Bond | C-I ··· N | 3.00 - 3.40 | -2.5 to -4.5 |

| Hydrogen Bond (in derivatives) | N-H ··· O (Nitro) | 1.80 - 2.20 (H···O) | -4.0 to -8.0 |

| Hydrogen Bond (in derivatives) | O-H ··· O (Nitro) | 1.70 - 2.10 (H···O) | -5.0 to -9.0 |

| π-π Stacking | Benzene Ring ··· Benzene Ring | 3.40 - 3.80 (interplanar) | -1.5 to -3.0 |

Advanced Spectroscopic and Crystallographic Probing of 1 Fluoro 3 Iodo 5 Nitrobenzene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic compounds in solution. emory.edu For derivatives of 1-fluoro-3-iodo-5-nitrobenzene, both ¹H and ¹⁹F NMR are particularly informative. The high natural abundance and sensitivity of the ¹⁹F nucleus make ¹⁹F NMR a valuable tool for monitoring reactions and studying molecular properties. nih.gov

While one-dimensional (1D) NMR provides essential information, complex molecular architectures derived from this compound often necessitate the use of multi-dimensional NMR techniques for unambiguous structural assignment. emory.edu Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms within a molecule. ugm.ac.id

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the aromatic ring and any aliphatic side chains. ugm.ac.id

HSQC correlates directly bonded proton and carbon nuclei (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons. ugm.ac.id

For instance, in a derivative where the iodine atom has been substituted, HMBC can confirm the new carbon-substituent bond by showing correlations between protons on neighboring groups and the carbon atom at the site of substitution. The non-equivalence of protons in certain molecular environments, which can be revealed by 2D NMR, can also provide insights into the molecular asymmetry of the derivative. researchgate.net

The real-time monitoring of chemical reactions provides invaluable kinetic and mechanistic data. NMR spectroscopy is an ideal tool for this purpose as it allows for the non-invasive tracking of reactant consumption and product formation directly in the reaction vessel. uni-mainz.de Both ¹H and ¹⁹F NMR can be utilized to monitor reactions involving this compound derivatives. magritek.com

For example, in a nucleophilic aromatic substitution (SNAr) reaction where the fluorine atom is displaced, the disappearance of the ¹⁹F signal of the starting material and the appearance of a new signal for the product can be monitored over time. magritek.com By integrating the respective signals at different time points, the reaction kinetics can be determined. magritek.com This approach has been successfully used to study the kinetics of reactions involving similar fluorinated nitroaromatic compounds. magritek.com

Furthermore, advanced techniques like Diffusion-Ordered NMR Spectroscopy (DOSY) can be used to characterize reactive intermediates in solution. arxiv.org Stopped-flow NMR is another powerful method for studying the kinetics of fast, off-equilibrium reactions. nih.gov

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

Beyond individual molecular structures, XRD reveals how molecules pack together in the crystal lattice, which is governed by a variety of intermolecular interactions. acs.org For derivatives of this compound, these interactions can include:

Halogen Bonding: The iodine atom is a potent halogen bond donor, capable of forming strong interactions with Lewis basic atoms like oxygen (from the nitro group) or nitrogen.

π-π Stacking: The aromatic rings can stack on top of each other, contributing to the stability of the crystal structure. The presence of electron-withdrawing nitro groups can influence these stacking interactions. rsc.org

C-H···O and C-H···F Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H groups and the oxygen atoms of the nitro group or the fluorine atom can play a significant role in directing the crystal packing. rsc.orgfluoromart.com

Table 1: Crystallographic Data for Related Halogenated Nitrobenzene (B124822) Compounds

| Compound | Space Group | Key Intermolecular Interactions |

| 1,3-Diiodo-5-nitrobenzene | P21/m | Type I I···I contact, π-stacking |

| 1,3-Dibromo-5-nitrobenzene | P21/m | Self-complementary nitro-O···Br contact, π-stacking |

| 1,3-Dichloro-5-nitrobenzene | P21/m | Self-complementary nitro-O···Cl interaction, bifurcated C—H···O(nitro) hydrogen bond, π-stacking |

This table is illustrative and based on data for similar compounds to highlight the types of interactions that can be expected in derivatives of this compound. Data sourced from a study on 1,3-dihalo-5-nitrobenzenes. nsf.gov

Vibrational Spectroscopy for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can offer insights into bonding characteristics.

For derivatives of this compound, IR and Raman spectroscopy can be used to identify and characterize key functional groups. The vibrational frequencies of specific bonds are sensitive to the electronic environment of the molecule.

Nitro Group (NO₂) Vibrations: The nitro group exhibits strong and characteristic symmetric and asymmetric stretching vibrations. In substituted nitrobenzenes, these are typically observed in the regions of 1300-1370 cm⁻¹ and 1500-1570 cm⁻¹, respectively. researchgate.net

Carbon-Halogen (C-X) Vibrations: The stretching vibrations of the C-F and C-I bonds can also be identified. The C-F stretching mode is typically found around 1171-1248 cm⁻¹. prensipjournals.com

Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene (B151609) ring are generally observed in the 1400-1600 cm⁻¹ region. prensipjournals.com

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to aid in the assignment of vibrational modes. researchgate.netprensipjournals.com By comparing experimental and calculated frequencies, a detailed understanding of the vibrational properties of the molecule can be achieved. prensipjournals.com

Table 2: Typical Infrared Absorption Frequencies for Functional Groups in Nitroaromatic Compounds

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| NO₂ | Asymmetric Stretch | 1500 - 1570 |

| NO₂ | Symmetric Stretch | 1300 - 1370 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| C-F | Stretch | ~1170 - 1250 |

| C-H (aromatic) | Stretch | ~3000 - 3100 |

This table provides general frequency ranges and can vary based on the specific molecular structure and its environment. Data compiled from various spectroscopic studies of nitrobenzene derivatives. researchgate.netprensipjournals.comuwosh.edu

Advanced Synthetic Applications and Future Research Directions

Role as a Versatile Synthetic Building Block in Complex Organic Molecule Synthesis

The strategic positioning of the fluoro, iodo, and nitro groups on the benzene (B151609) ring makes 1-fluoro-3-iodo-5-nitrobenzene a highly valuable intermediate in the synthesis of intricate organic molecules. The differential reactivity of the carbon-iodine and carbon-fluorine bonds, coupled with the electron-withdrawing nature of the nitro group, allows for a programmed and regioselective introduction of various substituents.

Design and Synthesis of Novel Aromatic Scaffolds and Heterocyclic Systems

This compound serves as a key starting material for the generation of a diverse array of aromatic scaffolds and heterocyclic systems, which are central to the development of new materials and therapeutic agents. The distinct reactivity of the iodo and fluoro substituents is paramount in this regard. The carbon-iodine bond is significantly more reactive towards transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allowing for the selective introduction of aryl, alkynyl, and amino moieties at the 3-position.

Subsequently, the less reactive carbon-fluorine bond can be targeted for nucleophilic aromatic substitution (SNAr) reactions. The activating effect of the para-nitro group facilitates the displacement of the fluoride (B91410) by various nucleophiles, including alkoxides, thiolates, and amines, to introduce further diversity at the 1-position. This sequential functionalization strategy enables the construction of highly substituted and complex aromatic cores that would be challenging to access through other synthetic routes.

For instance, the selective Sonogashira coupling at the iodine-bearing position can introduce an alkyne handle, which can then undergo intramolecular cyclization reactions to form fused heterocyclic systems like benzofurans or indoles, depending on the nature of the ortho-substituent introduced via SNAr of the fluorine atom. Similarly, initial Suzuki coupling to form a biaryl structure can be followed by intramolecular reactions to create carbazoles or other polycyclic aromatic systems.

Development of Methodologies for Highly Functionalized Aromatic Systems

The unique electronic and steric properties of this compound have spurred the development of novel synthetic methodologies aimed at producing highly functionalized aromatic compounds. The predictable and chemoselective nature of its reactions makes it an excellent substrate for methodological studies.

Palladium-Catalyzed Cross-Coupling Reactions: The significant difference in the reactivity of the C-I and C-F bonds allows for the selective execution of palladium-catalyzed cross-coupling reactions at the C-I bond. This has been extensively utilized in:

Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters, leading to the synthesis of substituted biaryls.

Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes, providing access to aryl alkynes which are precursors to various heterocyclic systems.

Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines, yielding substituted anilines.

These reactions can be performed under conditions that leave the C-F bond intact for subsequent transformations.

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, particularly at the positions ortho and para to it. This makes the fluorine atom at the 1-position susceptible to displacement by a variety of nucleophiles. This reaction is a cornerstone for introducing heteroatomic substituents and for building more complex molecular frameworks.

The table below summarizes the key reaction types and their applications with this compound.

| Reaction Type | Reactive Site | Coupling Partner/Nucleophile | Resulting Structure |

| Suzuki-Miyaura Coupling | C-I | Aryl/vinyl boronic acids | Substituted biaryls/styrenes |

| Sonogashira Coupling | C-I | Terminal alkynes | Aryl alkynes |

| Buchwald-Hartwig Amination | C-I | Primary/secondary amines | N-Aryl amines |

| Nucleophilic Aromatic Substitution (SNAr) | C-F | Alcohols, thiols, amines | Substituted phenyl ethers, thioethers, anilines |

Research in Pharmaceutical and Medicinal Chemistry Applications

The scaffolds and functionalized molecules derived from this compound have shown significant promise in the field of pharmaceutical and medicinal chemistry. The ability to precisely control the substitution pattern on the aromatic ring is crucial for optimizing the pharmacological properties of drug candidates.

Development of Enzyme Inhibitors and Targeted Therapeutic Agents Utilizing Derivatives

Derivatives of this compound are being actively investigated as potential enzyme inhibitors and targeted therapeutic agents. The diverse functionalities that can be introduced onto this scaffold allow for the tailoring of molecules to fit into the active sites of specific enzymes. For example, the synthesis of substituted biaryl compounds via Suzuki coupling can lead to the development of kinase inhibitors, a class of drugs that has proven effective in cancer therapy. The nitro group can also be a key pharmacophore or can be reduced to an amino group, which can then be further functionalized to interact with specific residues in an enzyme's active site.

Synthesis of Biologically Active Compounds, including Potential Anti-Cancer Agents

The versatility of this compound as a synthetic intermediate has been leveraged in the synthesis of a variety of biologically active compounds, with a particular focus on anti-cancer agents. nih.gov The ability to construct complex, highly substituted aromatic and heterocyclic systems is critical in this area of research. For instance, fluorinated and nitrated aromatic compounds have been shown to possess cytotoxic activity against various cancer cell lines. organic-chemistry.org The strategic incorporation of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

Research has demonstrated that nitroaromatic compounds can act as bioreductive prodrugs, where the nitro group is reduced in the hypoxic environment of tumors to a cytotoxic species. This targeted activation mechanism can potentially reduce the side effects associated with traditional chemotherapy.

Quantitative Structure-Activity Relationship (QSAR) Studies on Nitrobenzene (B124822) Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that relate the chemical structure of a compound to its biological activity. These studies are crucial in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.

For nitroaromatic compounds, QSAR studies have been employed to predict their toxic effects and to guide the design of safer and more effective therapeutic agents. derpharmachemica.comnih.gov Key molecular descriptors in QSAR models for nitroaromatics often include:

LogP: A measure of the compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This descriptor is related to the electrophilicity of the compound and its susceptibility to nucleophilic attack, which can be a key step in its mechanism of action or toxicity. nih.gov

Dipole Moment: This can influence the compound's interactions with biological targets.

A study on a series of fluoronitrobenzenes found a strong correlation between the rate of their conjugation with glutathione (a key detoxification pathway) and their calculated ELUMO. organic-chemistry.org This indicates that the chemical reactivity of these compounds is a major determinant of their biological fate. Such QSAR models can be invaluable in the early stages of drug development to screen for compounds with desirable activity and acceptable toxicity profiles. While specific QSAR studies on this compound are not extensively reported, the general principles derived from studies on related nitroaromatic compounds are applicable and provide a framework for the rational design of its derivatives.

| QSAR Descriptor | Significance in Nitroaromatic Compounds |

| LogP (Octanol-Water Partition Coefficient) | Influences ADME properties and toxicity. nih.gov |

| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Correlates with electrophilicity and reactivity. nih.gov |

| Dipole Moment | Affects interactions with biological targets. |

Research in Agrochemical Development

The unique substitution pattern of this compound, featuring a reactive iodine atom, a fluorine atom, and a nitro group on an aromatic ring, makes it a valuable intermediate in the synthesis of complex agrochemicals. Halogenated nitroaromatic compounds are widely used as precursors in the production of various industrial chemicals, including pesticides, insecticides, and fungicides nih.gov. Specifically, this compound is explored for its potential in developing agricultural chemicals such as herbicides that can target pests while aiming for minimal environmental impact researchgate.net.

Precursors for Herbicides and Compounds with Targeted Action Against Plant Enzymes

The development of modern herbicides often relies on the synthesis of molecules that can selectively inhibit essential enzymes in weeds, thereby preventing their growth without harming crops. The structural motifs present in this compound are relevant to the design of such targeted herbicides. For instance, picolinic acid derivatives are a significant class of synthetic auxin herbicides, and research in this area involves creating novel compounds by introducing substituted aryl groups to the core structure rsc.orgacs.org. The 3-fluoro-5-nitrophenyl moiety derivable from this compound could serve as a key building block in the synthesis of new herbicidal candidates.

Many herbicides function by inhibiting specific plant enzymes nih.govnih.gov. The synthesis of these enzyme inhibitors often starts from versatile chemical intermediates that can be elaborated into more complex structures. While direct synthesis of a commercial herbicide from this compound is not prominently documented in publicly available literature, its role as a precursor is based on the ability to functionalize its three distinct positions (fluoro, iodo, and nitro groups) to generate a library of compounds for screening against various plant enzymes. The reduction of the nitro group to an aniline (B41778) is a common transformation that opens up a plethora of synthetic pathways towards creating bioactive molecules researchgate.netresearchgate.net.

Innovations in Materials Science and Advanced Polymer Chemistry

In the realm of materials science, this compound serves as a versatile building block for the creation of advanced materials, including polymers and coatings that require specific chemical properties for enhanced performance and durability researchgate.net. The presence of multiple functional groups allows for its incorporation into polymeric structures and the synthesis of novel organic materials with interesting electronic and optical properties.

Development of Electronic Materials and Advanced Polymers Derived from this compound

The field of organic electronics leverages specialized organic molecules and polymers to create devices such as light-emitting diodes (LEDs), photovoltaic cells, and transistors. Conducting polymers are a key component of these technologies ru.nlmdpi.com. Poly(p-phenylene vinylene) (PPV) and its derivatives are a well-known class of conducting polymers used in such applications nih.gov. Research has shown that the introduction of a nitro substituent into the polymer structure can improve properties like solubility, thermal stability, and the polymer's band gap, making them potentially useful as acceptor materials in polymeric solar cells rsc.orgresearchgate.netresearchgate.net. Given its structure, this compound could be utilized as a monomer or a precursor to a monomer for the synthesis of novel PPV derivatives or other conducting polymers where the electronic properties can be fine-tuned by the fluoro, iodo, and nitro substituents.

| Potential Polymer Type | Role of this compound | Potential Properties and Applications |

|---|---|---|

| Substituted Poly(p-phenylene vinylene) (PPV) | Precursor to a functionalized monomer for polymerization reactions (e.g., Gilch or Heck coupling). | Enhanced solubility, thermal stability, and modified electronic band gap for use in organic LEDs and photovoltaic devices. rsc.orgresearchgate.net |

| Conducting Polythiophenes | Can be used in cross-coupling reactions (e.g., Suzuki or Stille coupling) to create thiophene-containing monomers. | High charge carrier mobility for applications in organic field-effect transistors (OFETs) and sensors. |

| High-Performance Polyimides | The corresponding diamine (after reduction of the nitro group) can be a monomer for polycondensation with dianhydrides. | Excellent thermal and chemical stability, suitable for use as substrates and insulators in electronic components. |

Applications in Organic Pigments and Optical Materials

The synthesis of organic pigments and dyes is another area where this compound could find application. Aromatic azo compounds, which constitute a large class of synthetic dyes, are typically synthesized through the diazotization of an aromatic amine followed by a coupling reaction with an electron-rich aromatic compound acs.orgchemsrc.com. The precursor to the aromatic amine is often a nitroaromatic compound. By reducing the nitro group of this compound to an amine (3-fluoro-5-iodoaniline), a diazonium salt can be formed and subsequently used to produce a variety of azo dyes with potentially unique colors and properties due to the presence of the halogen atoms chemsrc.commdpi.com.

Furthermore, organic molecules with strong electron-donating and electron-withdrawing groups on an aromatic core can exhibit significant nonlinear optical (NLO) properties, which are useful for applications in photonics and optical communications researchgate.net. The combination of a nitro group (electron-withdrawing) and the potential to introduce electron-donating groups via substitution of the halogens makes derivatives of this compound interesting candidates for the synthesis of new NLO materials.

| Class of Material | Synthetic Pathway from this compound | Potential Applications |

|---|---|---|

| Azo Dyes | 1. Reduction of the nitro group to an amine (3-fluoro-5-iodoaniline). 2. Diazotization of the amine. 3. Coupling with a suitable aromatic compound. | Textile dyeing, printing inks, and high-performance pigments. acs.orgchemsrc.com |

| Phthalocyanine Pigments | The corresponding aniline or dinitrile derivative could potentially be used as a precursor for the tetramerization reaction that forms the phthalocyanine macrocycle. | High-stability blue and green pigments for automotive paints, coatings, and plastics. |

| Nonlinear Optical (NLO) Materials | Functionalization of the aromatic ring with both strong electron-donating and electron-withdrawing groups. | Optical switching, frequency conversion, and other photonic applications. researchgate.net |

Green Chemistry and Sustainable Synthesis Considerations for Aromatic Halides

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis and functionalization of aromatic halides like this compound, these principles are particularly relevant, driving research towards more sustainable and efficient methodologies.

Development of Catalyst Systems for Enhanced Efficiency and Reduced Waste Generation

A key focus of green chemistry in this context is the development of advanced catalyst systems that offer high efficiency, selectivity, and recyclability, thereby minimizing waste. Two important transformations for a molecule like this compound are the reduction of the nitro group and the cross-coupling reactions at the halogen sites.

Catalytic Reduction of Nitroarenes: The conversion of nitroarenes to anilines is a fundamental step in the synthesis of many valuable chemicals. Traditional methods often use stoichiometric amounts of metals like iron, tin, or zinc in acidic conditions, which generates significant waste researchgate.net. Modern approaches focus on catalytic hydrogenation using more sustainable catalysts. Iron, being an earth-abundant and non-toxic metal, has emerged as a desirable catalyst for this transformation nih.govresearchgate.netacs.org. Various iron-based catalytic systems have been developed that can selectively reduce the nitro group in the presence of other functional groups, including halogens, under mild conditions researchgate.net. This is crucial for a polyfunctionalized molecule like this compound, where preserving the C-F and C-I bonds is essential for subsequent reactions.

Catalytic Cross-Coupling Reactions: The functionalization of the carbon-iodine bond in this compound is typically achieved through transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. Palladium-based catalysts are highly effective for these transformations. Research in green chemistry focuses on developing highly active catalysts that can be used at very low loadings, as well as heterogeneous catalysts that can be easily separated from the reaction mixture and reused. For dihalogenated compounds, the development of catalyst systems with high regioselectivity is a significant challenge and an active area of research, aiming to control which halogen atom reacts preferentially researchgate.net. Advances in this area allow for the stepwise and selective functionalization of molecules like this compound, leading to more efficient syntheses with less byproduct formation.

| Transformation | Traditional Method | Green Catalytic Alternative | Advantages of Green Method |

|---|---|---|---|

| Nitro Group Reduction | Stoichiometric iron, tin, or zinc in strong acid. | Catalytic hydrogenation with iron, manganese, or nickel-based catalysts. researchgate.netresearchgate.net | Reduced metal waste, milder reaction conditions, high chemoselectivity, avoidance of corrosive acids. |

| C-I Bond Functionalization | Classical nucleophilic aromatic substitution (often requires harsh conditions). | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | High efficiency, broad substrate scope, milder conditions, and excellent functional group tolerance. |

| C-H Activation | Not applicable for direct functionalization. | Directing group-assisted or non-directed C-H activation using transition metal catalysts. | Increases atom economy by avoiding the need for pre-halogenation of the starting material. |

Optimization of Solvent Selection and Process Conditions

| Reaction Type | Common Solvents | Key Process Considerations |

| Suzuki-Miyaura Coupling | Toluene, Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), and aqueous mixtures. | The choice of base (e.g., carbonates, phosphates) and the presence of water can significantly influence the reaction rate and yield. Temperature control is also critical to minimize side reactions. |

| Heck Coupling | DMF, N-Methyl-2-pyrrolidone (NMP), Acetonitrile. | The selection of the palladium catalyst and phosphine ligand is paramount. Temperature and the nature of the base play a crucial role in the catalytic cycle. |

| Sonogashira Coupling | THF, DMF, Triethylamine. | Copper(I) is often used as a co-catalyst. The exclusion of oxygen is important to prevent the homocoupling of alkynes. The choice of amine base is also a key parameter. |

| Buchwald-Hartwig Amination | Toluene, Dioxane, THF. | The selection of a suitable phosphine ligand for the palladium catalyst is critical for achieving high efficiency. Strong bases like sodium tert-butoxide are often required. |

The optimization of these conditions is typically achieved through systematic screening of various parameters to identify the optimal combination for a specific transformation.

Future Research Prospects and Emerging Applications

The unique chemical attributes of this compound position it as a compound of significant interest for future research and development. Its application in the synthesis of novel bioactive molecules and advanced materials is an area of active exploration.

Exploration of Novel Catalytic Systems and Reaction Conditions

Future research will likely focus on the development of more efficient and sustainable catalytic systems for transformations involving this compound. This includes the exploration of novel palladium catalysts with tailored phosphine ligands to enhance reactivity and selectivity in cross-coupling reactions. Furthermore, the development of catalytic systems based on more abundant and less expensive metals is a growing area of interest.

The electron-deficient nature of the aromatic ring, due to the presence of the nitro and fluoro groups, makes this substrate particularly interesting for exploring novel C-H activation and functionalization reactions. Research into catalytic systems that can selectively activate and functionalize the C-H bonds of the this compound ring would open up new avenues for creating diverse molecular structures.

Integration into High-Throughput Synthesis and Screening Platforms

The demand for large and diverse libraries of chemical compounds for drug discovery and materials science has driven the development of high-throughput synthesis and screening platforms. This compound, with its multiple points of diversification, is an ideal scaffold for the generation of such libraries.

Future research will likely see the integration of this compound into automated synthesis platforms. This will enable the rapid and efficient production of a vast number of derivatives through parallel synthesis. These libraries can then be screened for biological activity or specific material properties, accelerating the discovery of new lead compounds and functional materials. The development of robust and reliable reaction conditions that are amenable to automation will be a key focus in this area.

Q & A

Q. What are the optimal synthetic routes for 1-Fluoro-3-iodo-5-nitrobenzene, considering directing effects of substituents?

- Methodological Answer : Synthesis involves strategic halogenation and nitration steps. The nitro group (-NO₂) is a strong meta-director, while iodine and fluorine (as substituents) act as ortho/para directors. A plausible route:

Start with fluorobenzene derivatives. Introduce iodine via electrophilic substitution (e.g., using I₂ with HNO₃/H₂SO₄ as an oxidizing agent).

Nitrate the intermediate at the meta position relative to fluorine.

Monitor reaction conditions (temperature, solvent polarity) to minimize side reactions. Characterization via NMR (¹⁹F and ¹H) and mass spectrometry is critical for confirming regioselectivity .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Identify aromatic protons adjacent to electron-withdrawing groups (split patterns reflect substituent positions).

- ¹⁹F NMR : A single peak confirms fluorine’s position.

- IR Spectroscopy : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and C-F stretching (~1220 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks (M⁺) and isotopic patterns (due to iodine) validate the molecular formula.

Cross-reference data with NIST-standardized spectra for fluorinated nitroaromatics .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact.

- Store away from reducing agents (nitro groups are explosive under certain conditions).

- Follow spill management guidelines from safety data sheets (SDS) for iodinated nitro compounds, including neutralization with inert adsorbents .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in electrophilic substitutions of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and charge distribution. For example:

- Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Simulate electrostatic potential maps to assess directing effects of -NO₂, -I, and -F.

Validate predictions with experimental kinetic data (e.g., competitive iodination studies) .

Q. What methodologies resolve contradictions in reported reaction yields for iodination of nitrobenzene derivatives?

- Methodological Answer :

- Variable Control : Systematically test solvents (polar vs. nonpolar), catalysts (e.g., AgNO₃), and iodine sources (I₂ vs. N-iodosuccinimide).

- Data Normalization : Compare yields using internal standards (e.g., GC-MS with deuterated analogs).

- Statistical Analysis : Apply ANOVA to identify significant variables (temperature, stoichiometry) across studies .

Q. What challenges arise in analyzing decomposition products of this compound under varying conditions?

- Methodological Answer :

- Thermal Degradation : Use thermogravimetric analysis (TGA) coupled with GC-MS to identify volatile byproducts (e.g., HF, I₂).

- Photolytic Stability : Expose to UV-Vis light and monitor nitro group reduction (e.g., nitro to amine) via HPLC.

- Surface Reactivity : Apply microspectroscopic imaging (AFM-IR) to study adsorption on indoor surfaces, as nitroaromatics may interact with oxidants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.